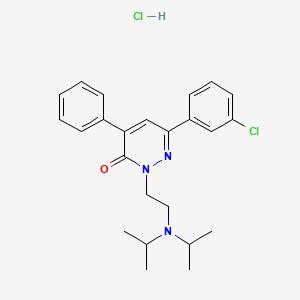
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-(diisopropylamino)ethyl)-4-phenyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-(diisopropylamino)ethyl)-4-phenyl-, hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with m-chlorophenyl, diisopropylaminoethyl, and phenyl groups. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-(diisopropylamino)ethyl)-4-phenyl-, hydrochloride typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Substitution Reactions: The introduction of the m-chlorophenyl, diisopropylaminoethyl, and phenyl groups is achieved through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure selectivity and yield.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and reduce costs. This includes using continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-(diisopropylamino)ethyl)-4-phenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-(diisopropylamino)ethyl)-4-phenyl-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-(diisopropylamino)ethyl)-4-phenyl-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-(dimethylamino)ethyl)-4-phenyl-, hydrochloride
- 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-(diethylamino)ethyl)-4-phenyl-, hydrochloride
Uniqueness
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-(diisopropylamino)ethyl)-4-phenyl-, hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. The diisopropylaminoethyl group, in particular, may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
23419-44-5 |
|---|---|
Formule moléculaire |
C24H29Cl2N3O |
Poids moléculaire |
446.4 g/mol |
Nom IUPAC |
6-(3-chlorophenyl)-2-[2-[di(propan-2-yl)amino]ethyl]-4-phenylpyridazin-3-one;hydrochloride |
InChI |
InChI=1S/C24H28ClN3O.ClH/c1-17(2)27(18(3)4)13-14-28-24(29)22(19-9-6-5-7-10-19)16-23(26-28)20-11-8-12-21(25)15-20;/h5-12,15-18H,13-14H2,1-4H3;1H |
Clé InChI |
WIVWKTMZHAWXIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CCN1C(=O)C(=CC(=N1)C2=CC(=CC=C2)Cl)C3=CC=CC=C3)C(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




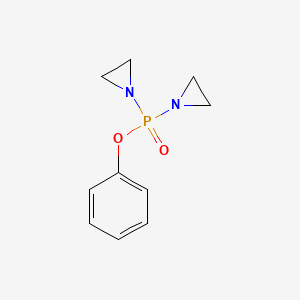
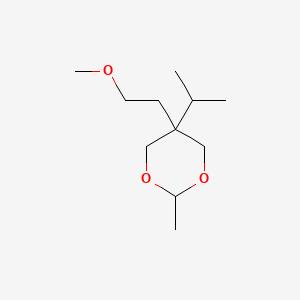
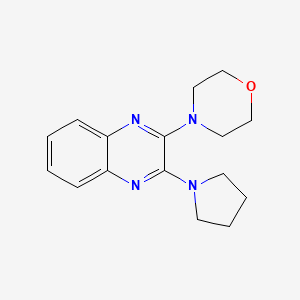

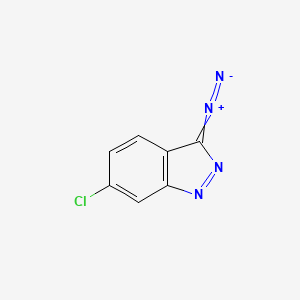



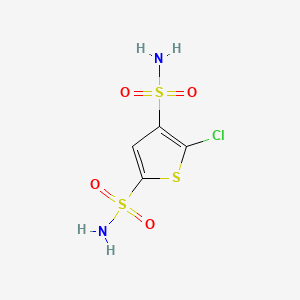
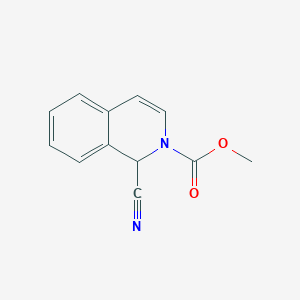

![4-acetamido-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14716094.png)
